molecular formula C26H22Cl2N2O2 B11186540 6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline

6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline

Cat. No.: B11186540
M. Wt: 465.4 g/mol
InChI Key: HNLWFEHRJJGGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline is a complex organic compound with a molecular formula of C26H22Cl2N2O2. This compound is notable for its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline is unique due to its specific combination of functional groups and its quinoline core

Properties

Molecular Formula

C26H22Cl2N2O2

Molecular Weight

465.4 g/mol

IUPAC Name

4-[6-chloro-2-[(2-chlorophenyl)methoxy]-4-phenylquinolin-3-yl]morpholine

InChI

InChI=1S/C26H22Cl2N2O2/c27-20-10-11-23-21(16-20)24(18-6-2-1-3-7-18)25(30-12-14-31-15-13-30)26(29-23)32-17-19-8-4-5-9-22(19)28/h1-11,16H,12-15,17H2

InChI Key

HNLWFEHRJJGGBN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C3=C(C=CC(=C3)Cl)N=C2OCC4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.